4-Bromo-2-ethoxyaniline

Catalog No.
S765880
CAS No.
57279-73-9
M.F
C8H10BrNO
M. Wt
216.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-ethoxyaniline

CAS Number

57279-73-9

Product Name

4-Bromo-2-ethoxyaniline

IUPAC Name

4-bromo-2-ethoxyaniline

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

InChI

InChI=1S/C8H10BrNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3

InChI Key

FRYQWMDMRFFGRO-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)Br)N

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)N
  • Potential applications based on structure


    The presence of aniline (an aromatic amine) and an ethoxy group suggests the molecule could be a precursor for the synthesis of more complex organic compounds. Aniline is a common building block in various pharmaceuticals and dyes PubChem, 4-Aminobenzene: ). However, further research is needed to confirm this.

  • Search for recent publications

    Scientific databases can be a valuable resource to identify recent publications mentioning 4-Bromo-2-ethoxyaniline. Searching platforms like ScienceDirect, Scopus, or Web of Science might reveal its involvement in specific research areas.

  • Future research directions

4-Bromo-2-ethoxyaniline is an aromatic organic compound with the molecular formula C₈H₁₀BrN₁O. It features a bromine atom and an ethoxy group attached to an aniline structure, making it a member of the bromoaniline family. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique chemical properties and reactivity.

Typical of aromatic amines. Key reactions include:

  • Electrophilic Substitution: The bromine atom on the aromatic ring can facilitate further substitution reactions, allowing for the introduction of other functional groups.
  • Nucleophilic Substitution: The ethoxy group can undergo nucleophilic attack, leading to the formation of more complex molecules.
  • Coupling Reactions: This compound can be involved in coupling reactions, such as Suzuki or Heck reactions, where it reacts with boronic acids or alkenes to form biaryl compounds.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.

The synthesis of 4-bromo-2-ethoxyaniline can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 4-bromoaniline, an ethoxy group can be introduced via nucleophilic substitution using ethyl iodide or ethyl bromide in the presence of a base.

    Example reaction:
    text
    4-Bromoaniline + Ethyl Iodide → 4-Bromo-2-ethoxyaniline
  • Direct Ethoxylation: Ethanol can be used in the presence of acid catalysts to directly ethoxylate 4-bromoaniline.
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts in cross-coupling reactions can also facilitate the formation of this compound from suitable precursors .

4-Bromo-2-ethoxyaniline has several potential applications:

  • Pharmaceutical Intermediates: It serves as a building block for synthesizing pharmaceutical compounds.
  • Dyes and Pigments: Its unique structure allows it to be used in dye formulations.
  • Material Science: This compound can be utilized in the development of polymers and other advanced materials due to its reactivity.

Interaction studies involving 4-bromo-2-ethoxyaniline typically focus on its reactivity with biological molecules or other chemical species. These studies help elucidate its mechanism of action in biological systems or its potential interactions with other drugs. Understanding these interactions is crucial for assessing safety and efficacy in pharmaceutical applications.

Several compounds share structural similarities with 4-bromo-2-ethoxyaniline. Notable examples include:

Compound NameMolecular FormulaKey Features
4-BromoanilineC₆H₆BrNLacks ethoxy group; used as a precursor
5-Bromo-2-ethoxyanilineC₈H₁₀BrN₁OSimilar structure; different position of bromine
3-BromoanilineC₆H₆BrNDifferent substitution pattern; less studied
4-Chloro-2-ethoxyanilineC₈H₁₀ClNChlorine instead of bromine; different reactivity

Uniqueness of 4-Bromo-2-Ethoxyaniline

The uniqueness of 4-bromo-2-ethoxyaniline lies in its specific combination of the bromine atom and the ethoxy substituent at defined positions on the aromatic ring. This configuration not only influences its reactivity but also potentially enhances its biological activity compared to related compounds. Further research into its properties may reveal additional unique characteristics that could be exploited in various fields, particularly pharmaceuticals and materials science.

XLogP3

2.3

Dates

Modify: 2023-08-15

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